molecular formula C7H10ClF2N3O B13509532 2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride

2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride

Cat. No.: B13509532
M. Wt: 225.62 g/mol
InChI Key: PJEPGKHRKYIISP-UHFFFAOYSA-N
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Description

Structural Significance of Pyrazole Core in Pharmaceutical Chemistry

The pyrazole ring system, characterized by a five-membered aromatic structure with two adjacent nitrogen atoms, has become a cornerstone of modern medicinal chemistry. Its electronic configuration enables dual acid-base reactivity, allowing interactions with both proton-donating and proton-accepting residues in biological targets. The 1-methyl substitution at the pyrazole’s N1 position in this compound enhances steric stability while preserving aromaticity, a strategy employed in FDA-approved drugs such as celecoxib (a cyclooxygenase-2 inhibitor) and crizotinib (an anaplastic lymphoma kinase inhibitor).

The 4-position substitution on the pyrazole ring, occupied by the ethanone moiety in this molecule, is particularly consequential. This position often serves as a vector for appending functional groups that modulate solubility, bioavailability, and target affinity. For instance, comparative studies of pyrazole derivatives demonstrate that 4-substituted analogs exhibit superior binding to enzymatic active sites compared to 3- or 5-substituted variants, likely due to optimal spatial alignment with hydrophobic pockets.

Table 1: Pharmacological Profile of Selected Pyrazole-Containing Drugs

Drug Name Target Key Pyrazole Substitution Clinical Application
Celecoxib COX-2 1-(4-Methylphenyl) Anti-inflammatory
Crizotinib ALK/ROS1 4-(2,6-Dichloro-3-fluoro) Anticancer
Surinabant CB1 Receptor 4-Carboxamide Antiobesity
Current Compound N/A 4-Amino-ketone Investigational

Role of Difluoromethyl and Amino-Ketone Functional Groups in Bioactivity

The 3-(difluoromethyl) substituent introduces two critical properties: enhanced lipophilicity for membrane permeability and metabolic resistance to oxidative degradation. Fluorine’s electronegativity creates a strong dipole moment, polarizing adjacent C-H bonds and reducing susceptibility to cytochrome P450-mediated oxidation. This effect is exemplified in compound 15 from recent Alzheimer’s research, where a -CF~2~H group improved blood-brain barrier penetration by 40% compared to non-fluorinated analogs while maintaining acetylcholinesterase inhibition (IC~50~ = 550 nM).

The amino-ketone side chain (-NH~2~-C(=O)-CH~2~-) provides dual hydrogen-bonding capacity. The ketone oxygen acts as a hydrogen bond acceptor, while the amine group serves as a donor, enabling interactions with catalytic residues in enzymes like kinases or proteases. Molecular dynamics simulations of similar structures reveal that such motifs stabilize ligand-receptor complexes through water-mediated bridging interactions, increasing residence time by 2–3 orders of magnitude compared to non-polar substituents.

Mechanistic Contributions of Functional Groups

  • Difluoromethyl (-CF~2~H):
    • Lowers pK~a~ of adjacent protons by 1.5–2 units, reducing metabolic oxidation
    • Increases logP by 0.3–0.5 compared to methyl groups, enhancing tissue distribution
    • Introduces conformational rigidity via steric bulk and electronic effects
  • Amino-Ketone (-NH~2~-C(=O)-CH~2~-):
    • Forms 2–3 hydrogen bonds with Asp/Glu/His residues in target proteins
    • Modulates aqueous solubility (measured Sol~7.4~ > 50 μM in analogs)
    • Serves as a bioisostere for phosphate groups in kinase inhibitors

Synthetic analogs combining these groups demonstrate improved pharmacokinetic profiles. For example, β-lactams with gem-difluoroalkene motifs exhibit 5-fold greater plasma stability than their non-fluorinated counterparts while maintaining antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). These findings underscore the strategic value of integrating fluorine and hydrogen-bonding motifs in lead optimization campaigns.

Properties

Molecular Formula

C7H10ClF2N3O

Molecular Weight

225.62 g/mol

IUPAC Name

2-amino-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]ethanone;hydrochloride

InChI

InChI=1S/C7H9F2N3O.ClH/c1-12-3-4(5(13)2-10)6(11-12)7(8)9;/h3,7H,2,10H2,1H3;1H

InChI Key

PJEPGKHRKYIISP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride typically involves the difluoromethylation of a pyrazole precursor. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under specific conditions . The reaction conditions often require the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .

Mechanism of Action

The mechanism of action of 2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one (CAS 2219375-80-9)

  • Key Differences: Replaces the amino group with a chlorine atom. Lacks the hydrochloride salt, reducing water solubility.
  • Implications: The chloro group enhances electrophilicity, making it a better substrate for nucleophilic substitutions (e.g., SN2 reactions). Potential use in synthesizing more complex derivatives via displacement reactions .

2-Bromo-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one (CAS 2411870-17-0)

  • Key Differences: Substitutes the amino group with a bromine atom.
  • Implications :
    • Bromine’s higher leaving-group ability compared to chlorine facilitates nucleophilic substitutions under milder conditions.
    • Increased molecular weight (284.1 g/mol vs. 239.6 g/mol for chloro analog) may affect crystallinity or solubility .

(S)-2-Amino-1-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-ol (CAS 2227883-18-1)

  • Key Differences: Replaces the ketone with a hydroxyl group, forming an ethanol derivative. Retains the amino group but lacks the hydrochloride salt.
  • Reduced electrophilicity compared to the ketone-containing target compound limits reactivity in condensation reactions .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Functional Group Key Substituent Solubility (Theoretical)
2-Amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one hydrochloride ~230.7 Amino (HCl salt), Ketone Difluoromethyl, Methyl High (due to HCl salt)
2-Chloro-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one 239.6 Chloro, Ketone Difluoromethyl, Methyl Low (non-ionic)
2-Bromo-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one 284.1 Bromo, Ketone Difluoromethyl, Methyl Moderate (polarizable bromine)
(S)-2-Amino-1-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-ol ~207.2 Amino, Hydroxyl Difluoromethyl, Methyl Moderate (H-bonding)

Biological Activity

2-Amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of antifungal and antimicrobial research. This article explores its biological activity, synthesis, molecular interactions, and relevant case studies.

  • Molecular Formula : C7_7H9_9F2_2N3_3O
  • Molecular Weight : 189.16 g/mol
  • CAS Number : 2229077-53-4

Synthesis

The compound can be synthesized through various methods involving the reaction of difluoromethyl pyrazole derivatives with appropriate amines. The synthesis process often includes characterization techniques such as IR spectroscopy, NMR, and mass spectrometry to confirm the structure and purity of the compound.

Antifungal Activity

Recent studies have highlighted the antifungal potential of derivatives related to this compound. For instance, a related compound, SCU2028 (N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide), demonstrated significant antifungal activity against Rhizoctonia solani, showing an IC50_{50} value of 7.48 mg/L and control efficacy rates of 42.30% and 68.10% over two weeks in field trials .

The mechanism by which these compounds exert their antifungal effects is often linked to their ability to inhibit specific enzymes involved in fungal metabolism. Molecular docking studies have suggested that these compounds can bind effectively to succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain .

Case Studies

  • In Vivo Studies : In controlled pot tests, SCU2028 showed promising results against R. solani, indicating that similar pyrazole derivatives could be effective fungicides with a favorable safety profile for agricultural applications.
  • Molecular Docking Analysis : Docking simulations have indicated that the binding affinity of these compounds to SDH is significantly higher than that of existing fungicides like bixafen, suggesting a novel mechanism that could be exploited for developing new antifungal agents .

Data Table: Biological Activity Comparison

Compound NameTarget OrganismIC50 (mg/L)Control Efficacy (%) Day 7Control Efficacy (%) Day 14
SCU2028Rhizoctonia solani7.4842.3068.10
BixafenRhizoctonia solaniNot specifiedNot specifiedNot specified

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°C>85% yield
SolventDMFReduced byproducts
Reaction Time12–18 hoursComplete conversion

Basic: How is the crystal structure of this compound characterized using X-ray diffraction (XRD)?

Methodological Answer:
XRD analysis involves:

  • Data Collection : Single crystals are mounted on a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure Solution : SHELXT (intrinsic phasing) resolves initial phases, followed by SHELXL for least-squares refinement .
  • Validation : ORTEP-3 visualizes thermal ellipsoids, and PLATON checks for voids/errors .

Q. Table 2: Key Crystallographic Data

ParameterValue
Space GroupP 1 21 1
Unit Cell Dimensionsa = 7.42 Å, b = 10.35 Å, c = 12.67 Å
Rint0.032

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions arise from variability in assay conditions or cellular models. Mitigation strategies include:

  • Dose-Response Repetition : Test across multiple concentrations (e.g., 1 nM–100 µM) to establish EC50/IC50 consistency .
  • Statistical Meta-Analysis : Pool data from independent studies using fixed/random-effects models to identify outliers .
  • Target Validation : Confirm binding affinity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced: What computational approaches model structure-activity relationships (SAR) for pyrazole derivatives?

Methodological Answer:
SAR studies leverage:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the pyrazole ring .
  • Molecular Docking (AutoDock Vina) : Simulate ligand-protein interactions, focusing on hydrogen bonding with the difluoromethyl group .
  • QSAR Models : Use partial least squares (PLS) regression to correlate logP, polar surface area, and bioactivity .

Q. Table 3: Computed Molecular Properties

PropertyValueSoftware/Tool
LogP1.78ChemAxon
Polar Surface Area65.2 ŲMarvinSketch

Advanced: How is reaction mechanism elucidation performed for amination steps in pyrazole synthesis?

Methodological Answer:
Mechanistic studies employ:

  • Isotopic Labeling : Use <sup>15</sup>N-labeled ammonia to track amine incorporation via <sup>15</sup>N NMR .
  • Kinetic Profiling : Monitor intermediates by LC-MS at timed intervals to identify rate-determining steps .
  • DFT Transition-State Analysis : Locate energy barriers for nucleophilic attack using Gaussian09 .

Basic: What spectroscopic techniques confirm the compound’s purity and functional groups?

Methodological Answer:

  • <sup>1</sup>H/<sup>19</sup>F NMR : Peaks at δ 6.8–7.2 ppm (pyrazole protons) and δ -120 to -140 ppm (CF2) validate structure .
  • IR Spectroscopy : Stretching bands at 1650 cm<sup>-1</sup> (C=O) and 3300 cm<sup>-1</sup> (NH2) confirm key groups .
  • HPLC-MS : Retention time alignment with standards and m/z = 235.1 [M+H]<sup>+</sup> ensure purity .

Advanced: How does the hydrochloride salt influence solubility and stability in pharmacological assays?

Methodological Answer:

  • Solubility Enhancement : Hydrochloride formation increases aqueous solubility by 10–20× via ion-dipole interactions .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) show <5% decomposition by HPLC .

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